Decyl 4-chlorobutanoate
Description
Decyl 4-chlorobutanoate is an ester derivative of 4-chlorobutanoic acid and decyl alcohol. Its molecular structure comprises a 10-carbon alkyl chain (decyl group) esterified to a chlorinated butanoate moiety. Key identifiers include:
However, lists a numerical value of 633.44 adjacent to its entry, though the parameter (e.g., boiling point, molecular weight) and units remain unspecified. Based on molecular weight calculations (~262.5 g/mol for C₁₄H₂₇ClO₂), this value likely corresponds to another identifier or requires external validation.
Properties
CAS No. |
88395-93-1 |
|---|---|
Molecular Formula |
C14H27ClO2 |
Molecular Weight |
262.81 g/mol |
IUPAC Name |
decyl 4-chlorobutanoate |
InChI |
InChI=1S/C14H27ClO2/c1-2-3-4-5-6-7-8-9-13-17-14(16)11-10-12-15/h2-13H2,1H3 |
InChI Key |
UKINZMHKTPAMTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl 4-chlorobutanoate can be synthesized through the esterification of 4-chlorobutanoic acid with decanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Decyl 4-chlorobutanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 4-chlorobutanoic acid and decanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed:
Hydrolysis: 4-chlorobutanoic acid and decanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Decyl 4-chlorobutanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of various esters and derivatives .
Biology and Medicine: In biological research, this compound is used to study the effects of ester compounds on cellular processes. It may also be investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes .
Industry: In the industrial sector, this compound is used as a plasticizer and a solvent. It is also employed in the formulation of coatings, adhesives, and lubricants .
Mechanism of Action
The mechanism of action of decyl 4-chlorobutanoate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing 4-chlorobutanoic acid and decanol. These metabolites can then interact with various molecular targets and pathways, influencing cellular processes such as signal transduction and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with Decyl 4-chlorobutanoate:
Key Differences:
- In contrast, Decyl Acrylate and methacrylates feature vinyl or methacrylate groups, which are critical in polymerization reactions.
- Alkyl Chain Length: The methacrylate derivatives in include shorter (butyl, C4) and longer (cetyl, C16; eicosyl, C20) alkyl chains, which influence viscosity and hydrophobicity compared to the C10 chain in this compound.
Physicochemical Properties (Inferential Analysis)
Boiling Points: this compound’s putative boiling point (633.44, units unclear) suggests a high-boiling liquid, likely due to its molecular weight and chlorine content. Decyl Acrylate and methacrylates typically exhibit lower boiling points than halogenated analogs due to reduced polarity and molecular weight.
Reactivity: The chlorine atom in this compound may confer resistance to hydrolysis compared to acrylates, which are prone to radical polymerization.
Applications: this compound: Potential use as a plasticizer or intermediate in organochlorine synthesis. Decyl Acrylate/Methacrylates: Widely used in adhesives, coatings, and polymers due to their reactive double bonds.
Data Limitations and External Resources
The evidence highlights gaps in physicochemical data, directing readers to external databases (e.g., CAMEO Chemical Database, WISER Substance List) for precise metrics. Contradictions in ’s numerical values (e.g., 633.44) underscore the need for verification via primary sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
